molecular formula C42H24Cl4N6Na4O18S4 B1673588 2,7-Naphthalenedisulfonic acid, 5-((2,3-dichlorobenzoyl)amino)-3-((4-((8-((2,4-dichlorobenzoyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-4-hydroxy-, tetrasodium salt CAS No. 170020-61-8

2,7-Naphthalenedisulfonic acid, 5-((2,3-dichlorobenzoyl)amino)-3-((4-((8-((2,4-dichlorobenzoyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-4-hydroxy-, tetrasodium salt

Cat. No.: B1673588
CAS No.: 170020-61-8
M. Wt: 1262.7 g/mol
InChI Key: JZGXIWOIOQUZFS-UHFFFAOYSA-J
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Description

FP-21399 is a bis(disulfonaphthalene) derivative that has garnered significant attention for its potential in treating human immunodeficiency virus (HIV) infections. This compound functions as a fusion inhibitor, preventing the entry of HIV into uninfected cells by blocking the virus’s ability to fuse with the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FP-21399 involves multiple steps. The process begins with the acylation of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid using 2,3-dichlorobenzoyl chloride under Schotten-Baumann conditions to produce a dichlorobenzamido compound. This intermediate is then subjected to diazotization using 2,5-dimethoxy-4-nitroaniline, followed by coupling with naphthol disulfonate to yield a diazo adduct. The nitro group in this adduct is subsequently reduced using sodium sulfide to produce the amino derivative .

Industrial Production Methods

Industrial production of FP-21399 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

FP-21399 primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and nitro groups. The compound can also participate in reduction reactions, particularly the reduction of nitro groups to amino groups .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various diazo and amino derivatives, which are intermediates in the synthesis of FP-21399 .

Scientific Research Applications

FP-21399 has been extensively studied for its potential in treating HIV infections. It blocks the entry of HIV into CD4+ cells by inhibiting the interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on host cells. This makes it a promising candidate for antiretroviral therapy .

In addition to its antiviral properties, FP-21399 has shown potential in other areas of research:

Mechanism of Action

FP-21399 exerts its effects by binding to the HIV envelope glycoprotein gp120. This binding prevents the interaction between gp120 and the CD4 receptor on host cells, thereby blocking the entry of the virus into the cells. The compound also inhibits the fusion of infected and uninfected CD4+ cells, further preventing the spread of the virus .

Comparison with Similar Compounds

FP-21399 is unique among fusion inhibitors due to its specific interaction with the HIV envelope glycoprotein gp120. Similar compounds include:

FP-21399 stands out due to its high affinity for lymph nodes and its ability to block the interaction between gp120 and antibodies directed against the V3 loop of the viral envelope protein .

Properties

CAS No.

170020-61-8

Molecular Formula

C42H24Cl4N6Na4O18S4

Molecular Weight

1262.7 g/mol

IUPAC Name

tetrasodium;5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C42H28Cl4N6O18S4.4Na/c1-69-30-16-27(50-52-38-33(74(66,67)68)11-18-9-21(72(60,61)62)14-29(35(18)40(38)54)48-42(56)23-4-3-5-24(44)36(23)46)31(70-2)15-26(30)49-51-37-32(73(63,64)65)10-17-8-20(71(57,58)59)13-28(34(17)39(37)53)47-41(55)22-7-6-19(43)12-25(22)45;;;;/h3-16,53-54H,1-2H3,(H,47,55)(H,48,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4

InChI Key

JZGXIWOIOQUZFS-UHFFFAOYSA-J

SMILES

COC1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=C(C(=CC=C4)Cl)Cl)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C7=C(C=C(C=C7)Cl)Cl)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=C(C(=CC=C4)Cl)Cl)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C7=C(C=C(C=C7)Cl)Cl)O.[Na+].[Na+].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FP-21399;  FP21399;  FP 21399

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Naphthalenedisulfonic acid, 5-((2,3-dichlorobenzoyl)amino)-3-((4-((8-((2,4-dichlorobenzoyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-4-hydroxy-, tetrasodium salt
Reactant of Route 2
Reactant of Route 2
2,7-Naphthalenedisulfonic acid, 5-((2,3-dichlorobenzoyl)amino)-3-((4-((8-((2,4-dichlorobenzoyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-4-hydroxy-, tetrasodium salt
Reactant of Route 3
Reactant of Route 3
2,7-Naphthalenedisulfonic acid, 5-((2,3-dichlorobenzoyl)amino)-3-((4-((8-((2,4-dichlorobenzoyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-4-hydroxy-, tetrasodium salt
Reactant of Route 4
Reactant of Route 4
2,7-Naphthalenedisulfonic acid, 5-((2,3-dichlorobenzoyl)amino)-3-((4-((8-((2,4-dichlorobenzoyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-4-hydroxy-, tetrasodium salt
Reactant of Route 5
Reactant of Route 5
2,7-Naphthalenedisulfonic acid, 5-((2,3-dichlorobenzoyl)amino)-3-((4-((8-((2,4-dichlorobenzoyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-4-hydroxy-, tetrasodium salt
Reactant of Route 6
Reactant of Route 6
2,7-Naphthalenedisulfonic acid, 5-((2,3-dichlorobenzoyl)amino)-3-((4-((8-((2,4-dichlorobenzoyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-4-hydroxy-, tetrasodium salt

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